N-(2-methoxy-5-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
N-(2-methoxy-5-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a heterocyclic acetamide derivative featuring:
- A 2-methoxy-5-methylphenyl group attached to the acetamide nitrogen.
- A piperidine ring linked to a 1,2,4-oxadiazole core.
- A thiophen-2-yl substituent on the oxadiazole ring.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-14-5-6-17(27-2)16(12-14)22-19(26)13-25-9-7-15(8-10-25)21-23-20(24-28-21)18-4-3-11-29-18/h3-6,11-12,15H,7-10,13H2,1-2H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPRHQVSUKNYFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of the piperidine and acetamide moieties. Common synthetic routes may involve:
Formation of the Oxadiazole Ring: This can be achieved through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The piperidine ring can be introduced via nucleophilic substitution reactions, often using reagents like piperidine and acyl chlorides.
Final Assembly: The final compound is assembled through a series of coupling reactions, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and thiophene groups can be oxidized under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form different functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl group, while reduction of the oxadiazole ring could lead to amine derivatives.
Scientific Research Applications
Pharmacological Studies
N-(2-methoxy-5-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide has been investigated for its potential as a therapeutic agent. Its structural components suggest possible activity against various diseases:
- Anti-inflammatory Activity: Preliminary studies indicate that compounds containing the oxadiazole ring may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies have shown promising results for this compound as a potential 5-LOX inhibitor, warranting further optimization and testing .
Anticancer Research
Recent investigations have focused on the anticancer properties of similar compounds featuring oxadiazole derivatives. For example, N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines exhibited significant anticancer activity against various cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 85% . This suggests that this compound may also possess similar anticancer properties.
Neuropharmacology
The compound's piperidine structure may contribute to neuropharmacological effects. Compounds with piperidine rings have been studied for their potential in treating central nervous system disorders such as Alzheimer's disease and cognitive impairments . The interaction of this compound with neurotransmitter systems could be a valuable area for future research.
Case Study 1: Anti-inflammatory Activity
A study conducted on related oxadiazole compounds demonstrated their effectiveness in reducing inflammation markers in vitro. The docking studies indicated that these compounds could bind to the active site of 5-lipoxygenase effectively, suggesting a mechanism for their anti-inflammatory action.
Case Study 2: Anticancer Efficacy
Another study evaluated the anticancer activity of structurally similar compounds against human cancer cell lines. The results showed that these compounds induced apoptosis and inhibited cell proliferation significantly. This highlights the potential of this compound in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Compound | Cell Line/Target | % Inhibition |
|---|---|---|---|
| Anti-inflammatory | N-(2-methoxy...acetamide | 5-lipoxygenase | TBD |
| Anticancer | N-(2,4-dimethyl...oxadiazol | SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
Table 2: Structural Features and Their Implications
| Structural Feature | Implication |
|---|---|
| Oxadiazole Ring | Potential anti-inflammatory activity |
| Piperidine Ring | Neuropharmacological effects |
| Methoxy Group | Increased lipophilicity |
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Research Outlook
Further studies should prioritize:
Binding Assays : Evaluate the target compound’s affinity for FLAP or related targets.
Metabolic Stability : Compare thiophene vs. triazole/triazine derivatives in microsomal assays.
In Vivo Efficacy : Assess pharmacokinetics and toxicity profiles relative to BI 665914.
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by:
- Molecular Formula : C₁₈H₂₁N₃O₂S
- Molecular Weight : 345.44 g/mol
- CAS Number : 1017663-13-6
The presence of the oxadiazole ring and piperidine moiety suggests potential interactions with biological targets such as enzymes and receptors involved in disease processes.
Research indicates that compounds containing oxadiazole derivatives exhibit diverse biological activities due to their ability to interact with various molecular targets. The mechanisms of action include:
Anticancer Studies
A series of studies have evaluated the anticancer potential of oxadiazole derivatives similar to this compound. For instance:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 (Liver Cancer) | 1.18 ± 0.14 | |
| Compound B | MCF7 (Breast Cancer) | 0.67 | |
| N-(2-methoxy...) | Various Lines | TBD | Current Study |
Inhibition Studies
Inhibition of various enzymes has been documented:
- Histone Deacetylase (HDAC) : Compounds have shown inhibitory effects on HDACs, which are crucial in cancer progression and therapy resistance .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Oxadiazole Derivatives : A study demonstrated that a derivative with a similar structure exhibited significant anticancer activity against multiple cell lines (IC₅₀ values ranging from 0.24 µM to 4.18 µM) and was more effective than standard treatments like doxorubicin .
- Mechanism-Based Approaches : Research focused on the mechanism-based approaches for 1,3,4-oxadiazoles revealed their effectiveness in targeting specific cancer pathways, leading to apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
